Guanosine 5'-diphosphate

Description

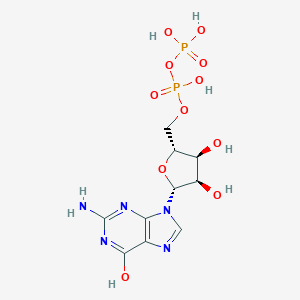

Structure

2D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWNDRXFNXRZMB-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163254 | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

146-91-8, 157420-46-7 | |

| Record name | GDP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanosine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001201 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical and Physical Properties

GDP is composed of the nucleobase guanine (B1146940) linked to a ribose sugar, which is in turn esterified with a pyrophosphate group at the 5' position. ontosight.aiwikipedia.org Its chemical identity and physical state are summarized below.

Table 1: Chemical Properties of Guanosine (B1672433) 5'-diphosphate

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅N₅O₁₁P₂ nih.govthebiogrid.org |

| Molecular Weight | 443.20 g/mol nih.gov |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) nih.gov |

| CAS Number | 146-91-8 nih.govthebiogrid.org |

Table 2: Physical Properties of Guanosine 5'-diphosphate

| Property | Description |

|---|---|

| Appearance | White to off-white solid/powder chemimpex.com |

| Solubility | Soluble in water abcam.comfishersci.nl |

Role in Cellular Metabolism

GDP is a central molecule in the metabolic pathways of the cell, serving both as an intermediate in purine (B94841) metabolism and as the direct precursor to the energy-rich molecule Guanosine (B1672433) 5'-triphosphate (GTP).

Function in Signal Transduction

GDP is at the heart of cellular signaling, primarily through its interaction with guanine (B1146940) nucleotide-binding proteins, or G-proteins. wikipedia.org The cycle of GDP and GTP binding to G-proteins acts as a molecular switch, turning cellular signals on and off. wikipedia.org

Interactions with Other Molecules

The function of GDP in signaling is defined by its dynamic interactions with a specific set of regulatory proteins.

Analytical Techniques for Guanosine 5 Diphosphate

The detection and quantification of GDP in biological samples are crucial for studying its diverse roles. Several analytical methods are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying nucleotides like GDP. nih.govresearchgate.net Ion-pair reversed-phase HPLC and ion-exchange chromatography are common approaches. researchgate.net Detection is typically achieved using UV absorbance, often at a wavelength of 254 nm or 260 nm. nih.govresearchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of GDP. nih.gov Negative ion fast atom bombardment mass spectrometry has been used to analyze isotopically labeled GDP. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the structural characterization of GDP. Both 1H NMR and 13C NMR can provide detailed information about the molecular structure and isotopic enrichment. nih.govnih.gov

Methodologies for Studying Guanosine 5 Diphosphate

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of GDP in complex biological matrices are fundamental for research into cellular signaling, metabolism, and disease. Several powerful analytical techniques have been developed and optimized for this purpose.

Ultra-High-Performance Liquid Chromatography (UHPLC) is a refined version of High-Performance Liquid Chromatography (HPLC) that offers higher resolution, increased sensitivity, and faster analysis times. nih.gov It is a powerful tool for separating and quantifying nucleotides like GDP from complex biological samples. nih.govresearchgate.net UHPLC systems, often coupled with UV absorbance detectors, can effectively resolve GDP from other structurally similar nucleotides. nih.gov For instance, a method utilizing an ion-pair reverse phase UHPLC approach with a C18 column has been established for the detection of the related molecule, guanosine (B1672433) 5′-diphosphate-3′-diphosphate (ppGpp). nih.gov This method demonstrated a detection limit of 0.5 μM and produced a single, symmetrical peak, indicating good specificity. nih.gov While highly effective, the sensitivity of UHPLC with UV detection may be insufficient for measuring the very low intracellular concentrations of certain guanine (B1146940) nucleotides in some biological contexts, necessitating coupling with more sensitive detectors like mass spectrometers. nih.gov Another approach involves hydrophilic interaction liquid chromatography (HILIC), which has been successfully applied to quantify ppGpp and other nucleotides in challenging samples like algae within 12 minutes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it a gold standard for quantifying low-abundance molecules like GDP in biological samples. nih.govnih.gov This technique is particularly advantageous for its ability to provide both qualitative and quantitative data with high accuracy. nih.gov For the analysis of the related molecule ppGpp, an LC-MS/MS method demonstrated a very low detection limit of 0.5 nM, which is significantly more sensitive than UHPLC-UV methods. nih.gov The specificity of LC-MS/MS is achieved by monitoring specific mass transitions for the target analyte. nih.gov Different chromatography methods can be coupled with MS/MS, including ion-pairing reversed-phase liquid chromatography, which has been used to simultaneously measure intracellular concentrations of various guanosine nucleotides. hilarispublisher.com Hydrophilic interaction liquid chromatography (HILIC) coupled with MS has also been shown to successfully separate and detect various guanine nucleotides in bacterial extracts. frontiersin.org

Table 1: Comparison of UHPLC and LC-MS/MS for Nucleotide Detection

| Feature | Ultra-High-Performance Liquid Chromatography (UHPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation based on column chemistry, detection via UV absorbance. | Separation by LC, with detection based on mass-to-charge ratio of fragmented ions. nih.govhilarispublisher.com |

| Sensitivity | Lower, with detection limits typically in the micromolar (μM) range. nih.gov | Higher, with detection limits often in the nanomolar (nM) range. nih.gov |

| Specificity | Good, based on retention time. | Very high, based on specific mass transitions. nih.gov |

| Application Example | Quantification of standard samples of ppGpp. nih.gov | Detection of low concentrations of ppGpp in bacterial cell extracts. nih.govnih.gov |

Two-Dimensional Thin-Layer Chromatography (2D-TLC) is a versatile and cost-effective technique that can be used for the separation of complex mixtures, including nucleotides. nih.govresearchgate.net In 2D-TLC, the sample is spotted on a plate, which is then developed in one direction with a specific mobile phase. core.ac.uk The plate is then dried, rotated 90 degrees, and developed in a second direction with a different mobile phase. core.ac.uk This two-step process provides enhanced resolution compared to one-dimensional TLC, allowing for the separation of compounds that may co-migrate in a single solvent system. researchgate.net This technique has been applied to the analysis of various natural compounds and can be particularly useful for separating components in complex extracts. nih.govcore.ac.uk For instance, 2D-TLC has been employed to separate and identify dipeptidyl-peptidase IV (DPP-IV)-inhibitory peptides from casein hydrolysates. researchgate.net While not as common for routine GDP quantification as HPLC-based methods, 2D-TLC remains a valuable tool for qualitative analysis and for separating complex mixtures of biomolecules. researchgate.net

Radioligand binding assays are a highly sensitive method used to study the interaction of ligands with their receptors or binding proteins. In the context of GDP, radiolabeled forms such as [³H]Guanosine 5'-diphosphate can be used to investigate its binding to proteins, particularly G proteins. These assays measure the amount of radioligand bound to a target protein, allowing for the determination of binding affinity (Kd) and the density of binding sites (Bmax). The principle involves incubating a biological sample (e.g., cell membranes) with the radiolabeled GDP and then separating the bound from the unbound radioligand, typically by filtration. universiteitleiden.nl The amount of radioactivity retained on the filter is then quantified. These assays have been instrumental in characterizing the interaction of nucleotides with G protein-coupled receptors (GPCRs). For example, guanine nucleotides, including GDP, have been shown to modulate the binding of agonists to muscarinic cholinergic receptors in rat heart membranes. nih.gov Similarly, the effect of guanine nucleotides on the binding of chemoattractants to their receptors on human polymorphonuclear leukocytes has been studied using this approach. scispace.com

Two-Dimensional Thin-Layer Chromatography (2D-TLC)[[31](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXEp7Ljb8ox7ySU45zCyKccNglkaXfVo0Z1-yJErdGQCbG4YSaLGkKiTf6W7ozRNC-nYZqZZW_zF_qFcahGPrrflzEXCDbKwsNHf9YfpdrCLM1zanZzY7tw141oltOPJobJNAtzjiZn-oeW9ettFbbEeXJtCtBTxQNf1PK3KnP8%3D)]

Experimental Models and Approaches

To understand the functional consequences of GDP binding and its role in cellular pathways, researchers utilize a range of experimental models and in vitro assays. These approaches allow for the detailed characterization of enzyme kinetics and the dissection of complex signaling networks.

In vitro assays are essential for characterizing the kinetics and properties of GTPases, the enzymes that bind and hydrolyze Guanosine 5'-triphosphate (GTP) to GDP. medchemexpress.com These assays often involve measuring the rate of GTP hydrolysis or the exchange of GDP for GTP. oup.com

One common approach involves using fluorescent nucleotide analogs, such as mant-GDP (2'-(or-3')-O-(N-Methylanthraniloyl)this compound). nih.govasm.org The fluorescence of these analogs changes upon binding to a GTPase, providing a real-time signal to monitor nucleotide binding and exchange. nih.govasm.org For example, the exchange of mant-GDP for non-fluorescent GTP leads to a decrease in fluorescence, which can be used to measure the catalytic rate of guanine nucleotide exchange factors (GEFs). nih.gov

Another method is to directly measure the production of GDP during the GTPase reaction. bellbrooklabs.com Commercially available assay kits, such as the Transcreener® GDP Assay, utilize an antibody that is highly selective for GDP. bellbrooklabs.com In this assay, GDP produced by the GTPase competes with a fluorescent tracer for binding to the antibody, resulting in a change in fluorescence polarization. bellbrooklabs.com This provides a sensitive and universal method for measuring the activity of any GDP-producing enzyme in real-time. bellbrooklabs.com

Radioisotope-based assays have also been traditionally used. oup.com These methods can involve using [γ-³²P]GTP and measuring the release of radioactive inorganic phosphate (B84403) ([³²P]Pi) or using [³H]GDP to monitor nucleotide binding and dissociation. oup.com

These in vitro assays are invaluable for:

Determining the intrinsic GTPase activity of a protein. oup.com

Characterizing the effects of regulatory proteins like GTPase-activating proteins (GAPs) and Guanine nucleotide exchange factors (GEFs). bellbrooklabs.com

Screening for small molecule inhibitors or activators of GTPases. biocompare.com

Table 2: Common In Vitro Assays for Studying GTPase Activity

| Assay Type | Principle | Key Measurement |

| Fluorescence-Based (mant-GDP) | Measures the change in fluorescence of a GDP analog upon binding or release from the GTPase. nih.govasm.org | Rate of GDP/GTP exchange. nih.gov |

| Fluorescence-Based (Transcreener®) | Competitive immunoassay where GDP produced displaces a fluorescent tracer from a specific antibody. bellbrooklabs.com | Amount of GDP produced over time. bellbrooklabs.com |

| Radioisotope-Based | Uses radiolabeled GTP (e.g., [γ-³²P]GTP) or GDP (e.g., [³H]GDP) to track hydrolysis or binding. oup.com | Release of [³²P]Pi or binding/dissociation of [³H]GDP. oup.com |

Cell-Based Assays for G-Protein Coupled Receptor Signaling

The study of this compound (GDP) is intrinsically linked to the investigation of G-protein coupled receptors (GPCRs), as GDP plays a pivotal role in the G-protein cycle that underlies GPCR signaling. acs.orglubio.ch Agonist binding to a GPCR induces a conformational change that facilitates the exchange of GDP for Guanosine 5'-triphosphate (GTP) on the Gα subunit of the associated heterotrimeric G-protein. researchgate.netnih.gov This event triggers the dissociation of the G-protein into its active Gα-GTP and Gβγ components, which then modulate downstream effector proteins. mdpi.comnih.gov Consequently, a variety of cell-based assays have been developed to monitor the different stages of GPCR activation and signaling, many of which indirectly or directly report on the status of guanine nucleotide binding. researchgate.netmdpi.com

These assays are crucial because GPCRs are major drug targets, implicated in a wide range of physiological processes and diseases, including cancer, diabetes, and cardiovascular disorders. acs.orgresearchgate.net Most research on GPCR signaling utilizes cell-based approaches due to the instability of purified receptors outside of the cellular membrane environment. bmglabtech.com

Commonly Employed Cell-Based Assays:

Resonance Energy Transfer (RET)-Based Techniques: Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful methods for monitoring the dynamic and spatial aspects of GPCR signaling in living cells. mdpi.comfrontiersin.org These techniques can be used to create biosensors that detect conformational changes in GPCRs or G-proteins upon activation, providing real-time insights into the GDP/GTP exchange process. mdpi.comannualreviews.org For instance, BRET-based sensors can measure G-protein activation by detecting the dissociation of the Gα and Gβγ subunits. nih.gov

Reporter Gene Assays: These assays measure the transcriptional activation of a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific signaling pathway downstream of GPCR activation. bmglabtech.com While not a direct measure of GDP binding, they provide a functional readout of the entire signaling cascade initiated by the GDP-to-GTP exchange.

Second Messenger Assays: The activation of GPCRs often leads to changes in the concentration of intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). annualreviews.org Assays that measure these changes are widely used to infer GPCR activity. For example, Gs-coupled receptors stimulate cAMP production, while Gi-coupled receptors inhibit it. acs.org

Transcreener® GDP Assay: This is a homogenous, fluorescent immunoassay designed for the direct detection of GDP produced by GTPase enzymes. bellbrooklabs.combellbrooklabs.com It allows for the measurement of the activity of GTPase-accelerating proteins (GAPs) and guanine nucleotide exchange factors (GEFs), which are key regulators of the G-protein cycle. bellbrooklabs.comuwo.ca This assay is particularly useful for high-throughput screening (HTS) of compounds that modulate the activity of these regulatory proteins. bellbrooklabs.com

| Assay Type | Principle | Information Gained | Example Application |

|---|---|---|---|

| BRET/FRET | Measures proximity changes between fluorescently or luminescently tagged proteins. | Real-time conformational changes, protein-protein interactions (e.g., G-protein subunit dissociation). mdpi.comannualreviews.org | Monitoring the direct interaction and subsequent separation of Gα and Gβγ subunits upon GDP/GTP exchange. nih.gov |

| Reporter Gene Assays | Measures the expression of a reporter gene driven by a promoter responsive to a specific signaling pathway. bmglabtech.com | Overall functional output of a GPCR signaling cascade. | Assessing the activation of a specific GPCR by measuring the downstream activation of a transcription factor. |

| Second Messenger Assays | Quantifies changes in intracellular second messenger levels (e.g., cAMP, Ca2+). annualreviews.org | Functional activity of Gs, Gi, and Gq-coupled receptors. | Determining whether a ligand acts as an agonist or antagonist by measuring changes in cAMP levels. acs.org |

| Transcreener® GDP Assay | Directly detects GDP produced by GTPase activity using a competitive immunoassay. bellbrooklabs.combellbrooklabs.com | Enzymatic activity of GTPases, GAPs, and GEFs. bellbrooklabs.com | Screening for inhibitors of RGS proteins (a type of GAP) by measuring their effect on GDP production. bellbrooklabs.com |

Genetic Manipulation (e.g., Overexpression of Biosynthetic Enzymes)

Genetic manipulation, particularly the overexpression of enzymes involved in guanine nucleotide biosynthesis, serves as a powerful tool to investigate the impact of altered this compound (GDP) and Guanosine 5'-triphosphate (GTP) pools on various cellular processes. By increasing the expression of specific enzymes, researchers can perturb the natural balance of these nucleotides and observe the resulting physiological and metabolic consequences. This approach has been instrumental in enhancing the production of valuable biomolecules where GDP or its derivatives are precursors.

A notable application of this methodology is in the microbial production of GDP-L-fucose, a crucial sugar nucleotide for the synthesis of fucosylated oligosaccharides with significant biological activities. The biosynthesis of GDP-L-fucose is dependent on the availability of GTP. nih.gov Studies in Escherichia coli have demonstrated that overexpressing enzymes in the guanosine nucleotide biosynthetic pathway can significantly enhance GDP-L-fucose production. For instance, the overexpression of guanosine-inosine kinase (Gsk) led to a 58% increase in GDP-L-fucose concentration, likely by boosting the intracellular level of Guanosine 5'-monophosphate (GMP), a precursor to GDP and GTP. nih.gov Similarly, the overexpression of enzymes such as GDP-mannose pyrophosphorylase (GMP), GDP-mannose-3',5'-epimerase (GME), and others involved in ascorbic acid biosynthesis in Arabidopsis thaliana has been used to study the contribution of each enzyme to the final product accumulation. cas.cz

Furthermore, the overexpression of enzymes that regenerate cofactors essential for GDP derivative synthesis has proven effective. For example, the biosynthesis of GDP-L-fucose requires NADPH. nih.gov Overexpressing NADPH-regenerating enzymes like glucose-6-phosphate dehydrogenase (G6PDH) in recombinant E. coli resulted in a 21% enhancement of GDP-L-fucose production. nih.gov This highlights the importance of not only the direct biosynthetic pathway of the guanine nucleotide but also the auxiliary metabolic pathways that support it.

The strategic overexpression of key enzymes can be combined with the knockout of competing metabolic pathways to further channel metabolic flux towards the desired product. In the context of 2'-Fucosyllactose (2'-FL) production, which requires GDP-L-fucose, researchers have overexpressed genes like manB, manC, gmd, and wcaG in E. coli while simultaneously inactivating genes that divert precursors to other pathways. frontiersin.org This integrated approach of overexpression and gene deletion has led to significantly improved yields of the target compound. frontiersin.org

| Organism | Target Pathway/Product | Overexpressed Enzyme(s) | Key Finding | Reference |

|---|---|---|---|---|

| Escherichia coli | GDP-L-fucose production | Guanosine-inosine kinase (Gsk) | 58% increase in GDP-L-fucose production due to increased intracellular GMP. | nih.gov |

| Escherichia coli | GDP-L-fucose production | Glucose-6-phosphate dehydrogenase (G6PDH) | 21% enhancement in GDP-L-fucose production through improved NADPH regeneration. | nih.gov |

| Trichoderma reesei | Protein mannosylation | GTP:mannose-1-phosphate guanyltransferase (mpg1) | Twofold increase in cellular GDP-mannose levels and increased protein mannosylation. | asm.org |

| Arabidopsis thaliana | Ascorbic acid biosynthesis | GDP-galactose guanylyltransferase (GGT) | Up to a 2.9-fold increase in ascorbic acid content, highlighting GGT as a key enzyme. | cas.cz |

| Escherichia coli | 2'-Fucosyllactose (2'-FL) production | manB, manC, gmd, wcaG | Strategic overexpression, combined with gene knockouts, improved the accumulation of GDP-L-fucose. | frontiersin.org |

Genetically Encoded Guanosine 5'-Triphosphate Sensors for Spatiotemporal Regulation

Understanding the dynamic and localized regulation of this compound (GDP) and its counterpart, Guanosine 5'-triphosphate (GTP), is crucial, as their ratio is a key indicator of cellular energy status and G-protein activation. biorxiv.org Traditional methods for measuring these nucleotides often lack the ability to provide real-time information within living cells. To overcome this limitation, researchers have developed genetically encoded fluorescent biosensors that allow for the spatiotemporal monitoring of the intracellular GTP:GDP ratio. biorxiv.orgresearchgate.netnih.gov

These sensors are typically fusion proteins that combine a GTP-binding protein domain with a fluorescent protein, such as a circularly permuted yellow fluorescent protein (cpYFP). biorxiv.orgresearchgate.net The binding of GTP versus GDP to the sensor protein induces a conformational change that alters the fluorescence properties of the attached fluorescent protein. researchgate.net This change in fluorescence can be measured and used to infer the relative concentrations of GTP and GDP in specific cellular compartments and in response to various stimuli. biorxiv.org

For example, the genetically encoded fluorescent biosensor named GRISerHR was developed to monitor the GTP:GDP ratio in different organelles, such as the mitochondria. researchgate.netnih.gov Using this sensor, researchers were able to characterize the differential GTP:GDP ratios resulting from the genetic modulation of enzymes involved in the tricarboxylic acid (TCA) cycle and the phosphoenolpyruvate (B93156) (PEP) cycle. researchgate.netnih.gov This demonstrates the sensor's ability to detect precise, spatiotemporal changes in guanosine nucleotide metabolism.

Another set of sensors, known as GEVALs, were constructed by inserting cpYFP into a bacterial G-protein. researchgate.net These sensors also exhibit a ratiometric change in fluorescence upon GTP binding, providing an internally normalized response to fluctuations in GTP levels. researchgate.net Live-cell imaging experiments using these sensors have successfully monitored spatiotemporal changes in the intracellular GTP:GDP ratio in various cell types in response to metabolic perturbations. biorxiv.org

The development of these genetically encoded sensors represents a significant advancement, enabling life scientists to visualize the dynamics of guanosine nucleotide metabolism in real-time. biorxiv.org They are valuable tools for understanding the regulatory contributions of GDP and GTP in a wide array of biological processes, from signal transduction to energy metabolism. biorxiv.orgnih.gov

Animal Models for Disease Research (e.g., Anemia of Inflammation)

Animal models are indispensable tools for investigating the in vivo roles of this compound (GDP) and its potential as a therapeutic agent, particularly in complex inflammatory diseases. One such condition where GDP has been studied is anemia of inflammation (AI), also known as anemia of chronic disease (ACD). researchgate.netviamedica.pl This type of anemia is common in patients with chronic infections, cancer, and autoimmune disorders. researchgate.netviamedica.pl

The central molecule implicated in AI is hepcidin (B1576463), a peptide hormone that regulates iron homeostasis. researchgate.netnih.gov During inflammation, elevated levels of interleukin-6 (IL-6) stimulate hepcidin production, which in turn leads to the internalization and degradation of the iron exporter protein ferroportin (FPN). researchgate.netnih.gov This traps iron inside cells, reducing its availability for red blood cell production and causing anemia. researchgate.net

Recent research has identified GDP as a potential therapeutic agent for AI by demonstrating its ability to interfere with the hepcidin-ferroportin interaction. researchgate.netnih.gov Studies utilizing mouse models of both acute and chronic AI have shown that GDP, particularly when encapsulated in lipid vesicles, can mitigate the effects of the disease. researchgate.net

In these animal models, administration of GDP was found to:

Inhibit the activation of the NF-κB signaling pathway, which is a key regulator of inflammation. researchgate.net

Reduce the secretion of IL-6 from macrophages. researchgate.net

Downregulate the JAK2/STAT3 signaling pathway, which is downstream of IL-6 and leads to hepcidin transcription. researchgate.net

Decrease inflammation-mediated hepcidin expression. researchgate.net

Increase the expression of intestinal iron transporters like DMT1 and DcytB. researchgate.net

Ultimately correct hemoglobin levels, ameliorating the anemia. researchgate.net

These findings in animal models have provided strong evidence for the therapeutic potential of GDP in treating anemia of inflammation by modulating key inflammatory and iron-regulatory pathways. researchgate.netviamedica.pl The use of such models allows for the preclinical evaluation of efficacy and the elucidation of the mechanisms of action in a complex physiological system. clinisciences.comwuxibiology.com

| Pathway/Molecule Targeted | Effect of GDP Administration | Observed Outcome in Animal Model | Reference |

|---|---|---|---|

| NF-κB Pathway | Inhibited activation | Reduced inflammation | researchgate.net |

| Interleukin-6 (IL-6) | Attenuated secretion | Decreased inflammatory signaling | researchgate.net |

| JAK2/STAT3 Pathway | Suppressed phosphorylation | Reduced hepcidin expression | researchgate.net |

| Hepcidin | Decreased expression | Increased iron availability | researchgate.net |

| Ferroportin (FPN) | Increased expression | Enhanced iron egress from cells | researchgate.net |

| Hemoglobin | Corrected levels | Amelioration of anemia | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.